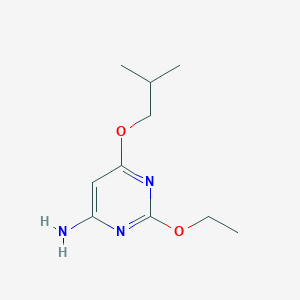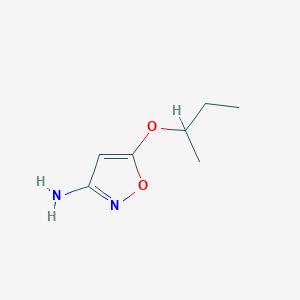
N-(4-methylbenzyl)-1,2,3-thiadiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-1,2,3-thiadiazole-4-carboxamide: is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-methylbenzylamine with a suitable thiadiazole precursor. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-methylbenzyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or thiadiazole moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-methylbenzyl)-1,2,3-thiadiazole-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for therapeutic development .
Medicine: The compound’s pharmacological properties are explored for the treatment of various diseases. Its potential to inhibit specific enzymes or receptors is of particular interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties .
Mecanismo De Acción
The mechanism of action of N-(4-methylbenzyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microbial cells by interfering with cell wall synthesis or protein function . The exact pathways and molecular targets can vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
N-(4-methylbenzyl)benzamide: Shares the benzyl group but lacks the thiadiazole ring.
4-(2-thienyl)-1-(4-methylbenzyl)-1H-imidazole: Contains a similar benzyl group but with an imidazole ring instead of thiadiazole.
Uniqueness: N-(4-methylbenzyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s stability, reactivity, and potential for diverse applications compared to its analogs .
Propiedades
Fórmula molecular |
C11H11N3OS |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
N-[(4-methylphenyl)methyl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H11N3OS/c1-8-2-4-9(5-3-8)6-12-11(15)10-7-16-14-13-10/h2-5,7H,6H2,1H3,(H,12,15) |
Clave InChI |
IXMFDQXOJQNUNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)C2=CSN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




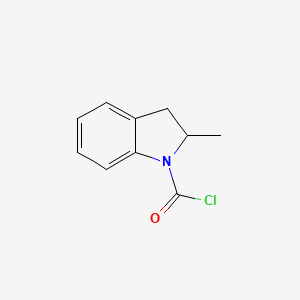

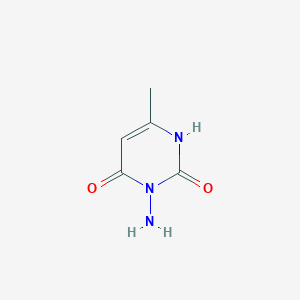

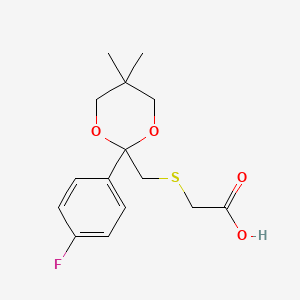


![[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13105182.png)

